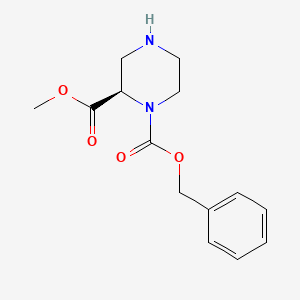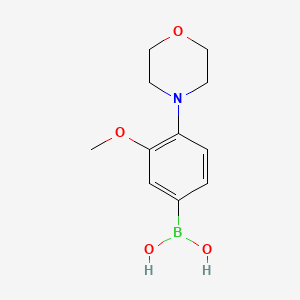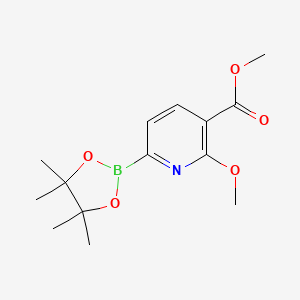
3-Cloro-5-(trifluorometil)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-chloro-5-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6ClF3O2 . It is a derivative of benzoate and contains a trifluoromethyl group, which is a common motif in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-5-(trifluoromethyl)benzoate” consists of a benzoate core with a trifluoromethyl group and a chlorine atom attached to the benzene ring . The presence of these substituents can significantly influence the compound’s physical and chemical properties.Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-5-(trifluoromethyl)benzoate involves its interaction with the active site of enzymes. The compound binds to the enzyme's active site, preventing the substrate from binding and inhibiting the enzyme's activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction between the compound and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 3-chloro-5-(trifluoromethyl)benzoate depend on the enzyme it inhibits. For example, the inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to various neurological disorders. The compound's physiological effects on humans are not well understood, and further research is needed to determine its safety and potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-chloro-5-(trifluoromethyl)benzoate has several advantages for lab experiments, such as its high potency and specificity for certain enzymes. It is also relatively easy to synthesize and purify, making it a cost-effective option for enzyme inhibition studies. However, the compound's limitations include its potential toxicity and the need for specific conditions for its synthesis and storage.
Direcciones Futuras
There are several future directions for the research and development of Methyl 3-chloro-5-(trifluoromethyl)benzoate. One direction is the synthesis of new derivatives with improved potency and selectivity for specific enzymes. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of neurological disorders. Further research is also needed to determine the compound's safety and potential side effects in humans.
In conclusion, Methyl 3-chloro-5-(trifluoromethyl)benzoate is a chemical compound that has gained significant attention in scientific research applications. Its potent inhibition of certain enzymes makes it a valuable tool for studying enzyme function and developing new therapeutic agents. However, further research is needed to determine its safety and potential therapeutic applications in humans.
Métodos De Síntesis
The synthesis of Methyl 3-chloro-5-(trifluoromethyl)benzoate involves the reaction of 3-chloro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst. This process is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the compound depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
“3-Cloro-5-(trifluorometil)benzoato de metilo” es un compuesto que contiene un grupo trifluorometil (TFM, -CF3) . En los últimos 20 años, muchos fármacos aprobados por la FDA han incorporado el grupo TFM como uno de sus farmacóforos . Las propiedades únicas del átomo de flúor y el grupo TFM contribuyen a las actividades farmacológicas de estos fármacos .
Síntesis de Pexidartinib
Pexidartinib, un fármaco aprobado por la FDA, se puede sintetizar utilizando un compuesto que contiene un grupo trifluorometil . Después de que se eliminan ciertos grupos protectores, la amina libre se transforma en pexidartinib .
Síntesis de Selinexor
La síntesis de Selinexor, otro fármaco aprobado por la FDA, comienza con un compuesto similar al “this compound” conocido como 3,5-bis(trifluorometil)benzonitrilo . Este compuesto se hidroliza para formar 3,5-bis(trifluorometil)benzamida, que luego reacciona con N,N-dimetil formamida dimetil acetal para producir una imina intermedia .
Aplicaciones agroquímicas
Las trifluorometilpiridinas, que pueden derivarse del “this compound”, son motivos estructurales clave en ingredientes agroquímicos activos . En las últimas dos décadas, más del 50% de los pesticidas lanzados han sido fluorados . Los compuestos que contienen el grupo trifluorometil constituyen una parte importante de estos pesticidas fluorados
Propiedades
IUPAC Name |
methyl 3-chloro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVFZOBJVRSBOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673206 |
Source


|
| Record name | Methyl 3-chloro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214361-12-2 |
Source


|
| Record name | Methyl 3-chloro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)








